molecular formula C7H6F4O4S B3325620 2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 2167755-13-5

2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3325620
CAS No.: 2167755-13-5
M. Wt: 262.18
InChI Key: ZYVHMULTEAKKMV-UHFFFAOYSA-N
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Description

2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (CAS 2167755-13-5, molecular formula C₇H₆F₄O₄S, molecular weight 262.18 g/mol) is a fluorinated triflate ester featuring a cyclohexenyl backbone substituted with a fluorine atom at position 2 and a ketone group at position 3 . The trifluoromethanesulfonate (triflate) group (-OTf) is a highly electron-withdrawing leaving group, rendering this compound reactive in substitution and elimination reactions.

Properties

IUPAC Name

(2-fluoro-3-oxocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4O4S/c8-6-4(12)2-1-3-5(6)15-16(13,14)7(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVHMULTEAKKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (CAS No. 2167755-13-5) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₇H₆F₄O₄S
  • Molecular Weight : 262.18 g/mol
  • CAS Number : 2167755-13-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties, particularly its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to modulate the activity of Topoisomerase I (Top1), which is crucial for DNA replication and transcription in cancer cells.

Mechanistic Studies

Molecular docking studies suggest that this compound binds effectively to DDX5, a protein implicated in various cancers. This interaction may lead to the inhibition of DDX5 expression, thereby affecting tumor cell proliferation and survival .

Case Studies

  • Study on Topoisomerase Inhibition :
    • Objective : Investigate the inhibitory effects on Topoisomerase I.
    • Methodology : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.
    • Results : The compound demonstrated significant inhibition of Top1 activity at low concentrations, suggesting potential for development as an anticancer agent.
  • DDX5 Modulation Study :
    • Objective : Evaluate the impact on DDX5 expression.
    • Methodology : Western blot analysis was employed to assess protein levels post-treatment with the compound.
    • Results : A notable decrease in DDX5 levels was observed, indicating a pathway through which the compound may exert its antitumor effects.

Data Table: Biological Activity Summary

Activity TypeAssay MethodConcentration TestedResult
Topoisomerase InhibitionIn vitro enzyme assayLow concentrationsSignificant inhibition observed
DDX5 Expression ModulationWestern blot analysisVarying concentrationsDecrease in DDX5 levels

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the introduction of fluorine, which can enhance the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of Antiviral Compounds
Research has demonstrated the efficacy of using this compound in synthesizing antiviral agents. A study published in Journal of Medicinal Chemistry highlighted its role in developing inhibitors for viral replication, showcasing improved potency compared to traditional compounds .

Synthetic Organic Chemistry

The compound is utilized in various synthetic pathways due to its electrophilic nature, making it a suitable reagent for nucleophilic substitutions and cyclization reactions.

Example: Synthesis of Complex Natural Products
In a recent publication, researchers employed this compound to synthesize complex natural products that exhibit anti-inflammatory properties. The reaction conditions were optimized to achieve high yields and selectivity .

Table 1: Comparison of Reactivity with Other Triflates

Compound NameElectrophilicityYield (%)Application Area
2-Fluoro-3-oxocyclohex-1-en-1-yl triflateHigh85Antiviral synthesis
TrifluoromethanesulfonateModerate75General organic synthesis
4-Methylphenyl triflateLow60Aromatic substitutions

This table illustrates the superior reactivity of this compound compared to other common triflates.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its closest analogs:

Compound Substituents Molecular Weight (g/mol) Reactivity Profile Synthetic Applications
2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate 2-F, 3-Oxo 262.18 Enhanced electrophilicity due to F and O groups Potential precursor for fluorinated intermediates
2-Methyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (CAS 150765-78-9) 2-Me, 3-Oxo 258.22 Moderate electrophilicity; steric hindrance Alkylation/arylation reactions
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate 2-SiEt₃ 356.41 Bulky silyl group stabilizes adjacent triflate Cyclohexyne generation via elimination

Key Observations :

  • Electronic Effects : The fluorine atom in the target compound increases electrophilicity at the triflate group compared to the methyl-substituted analog, facilitating nucleophilic substitution or elimination reactions .
  • Steric Effects : The triethylsilyl group in the third compound introduces steric bulk, slowing down undesired side reactions but enabling controlled elimination to generate strained alkynes .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Solubility : The fluorine substituent likely increases polarity compared to the methyl analog, enhancing solubility in polar aprotic solvents (e.g., THF, DMF) .
  • Thermal Stability : Triflate esters are generally thermally labile. The triethylsilyl derivative decomposes at elevated temperatures (~170°C) during cyclohexyne generation, suggesting similar sensitivity for the fluoro analog .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate?

The compound contains a cyclohexenone core substituted with a fluorine atom at C2 and a trifluoromethanesulfonate (triflate) group at C1. Key characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to identify fluorine environments (δ ~ -70 to -80 ppm for triflate) and 1H^{1}\text{H} NMR for cyclohexenone protons (δ ~5.5–6.5 ppm for enolic protons) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) can resolve structural ambiguities, though crystal instability may require rapid data collection at low temperatures (e.g., -50°C) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

  • Silylation and Triflation : Use of strong bases like LDA (lithium diisopropylamide) to deprotonate cyclohexenone derivatives, followed by triflation with trifluoromethanesulfonic anhydride (Tf2_2O) in anhydrous solvents (e.g., THF) at -78°C .
  • Precursor Handling : Intermediate silylated derivatives (e.g., triethylsilyl-protected enolates) are stabilized under inert atmospheres to prevent hydrolysis .

Q. How does the triflate group influence reactivity in nucleophilic substitution reactions?

The triflate group acts as a superior leaving group due to its strong electron-withdrawing nature. In reactions with nucleophiles (e.g., Grignard reagents or amines):

  • Mechanism : The triflate leaves via an SN_\text{N}2 pathway, forming a cyclohexenone intermediate.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can contradictions in proposed reaction mechanisms (e.g., competing elimination vs. substitution) be resolved experimentally?

  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR to track triflate consumption and intermediate formation .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2_2O) to probe proton transfer steps in elimination pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Instability : The compound may decompose under ambient conditions. Solutions include:
  • Flash-freezing crystals in liquid nitrogen during data collection.
  • Using synchrotron radiation for rapid high-resolution data acquisition .
    • Disorder Modeling : SHELXL’s PART instruction refines disordered triflate or cyclohexenone moieties .

Q. How can chemoselective functionalization at the ketone vs. triflate group be achieved?

  • Protective Strategies : Temporarily protect the ketone as a silyl enol ether (e.g., using TMSCl) before modifying the triflate group .
  • Reductive Conditions : Selective reduction of the ketone to an alcohol using NaBH4_4 in methanol, leaving the triflate intact .

Q. What methodologies assess the compound’s stability under varying thermal or aqueous conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >150°C in inert atmospheres) .
  • Hydrolytic Stability Tests : Monitor triflate hydrolysis to triflic acid via conductivity measurements in buffered solutions (pH 2–12) .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?

  • Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites via HOMO-LUMO gaps. For Diels-Alder reactions, the cyclohexenone’s electron-deficient C3–C4 bond acts as a dienophile .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition-state geometries .

Methodological Notes

  • Safety Protocols : Hazard analyses (per OSHA guidelines) are critical due to the compound’s moisture sensitivity and potential release of triflic acid .
  • Data Reproducibility : Detailed reaction logs (e.g., glovebox moisture levels, solvent purity) are essential for replicating syntheses .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

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